3-(1-Methylcyclopropyl)propane-1-thiol
Description
3-(1-Methylcyclopropyl)propane-1-thiol is a thiol-containing organic compound characterized by a methyl-substituted cyclopropane ring attached to a propane backbone.
Properties
IUPAC Name |
3-(1-methylcyclopropyl)propane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-7(4-5-7)3-2-6-8/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOCISIISYPBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylcyclopropyl)propane-1-thiol typically involves the following steps:
Formation of 1-Methylcyclopropyl Bromide: This can be achieved by the bromination of 1-methylcyclopropane using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Nucleophilic Substitution: The 1-methylcyclopropyl bromide is then reacted with sodium thiolate (NaSH) in a nucleophilic substitution reaction to form this compound. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclopropyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiol group can participate in substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, sodium thiolate (NaSH)
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Corresponding alkanes
Substitution: Thioethers
Scientific Research Applications
3-(1-Methylcyclopropyl)propane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopropyl)propane-1-thiol involves its interaction with molecular targets through the thiol group. Thiol groups are known to form strong bonds with metal ions and can participate in redox reactions. The compound may also interact with biological molecules such as proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Functional Group and Structural Analogues
3-(Methoxyamino)propane-1-thiol (Compound 8)
- Structure: Features a methoxyamino (-NH-OCH₃) group instead of the methylcyclopropyl moiety.
- Synthesis: Synthesized via reductive amination of 3-mercaptopropanal O-methyl oxime using NaCNBH₃ in ethanol, yielding 87% after purification by thin-layer chromatography .
- Properties: Colorless oil; characterized by IR, NMR, and HRMS. The methoxyamino group enhances stability compared to unmodified amines but reduces steric hindrance relative to cyclopropane derivatives.
Methylamino-Thiophene Derivatives ()
- Examples: a) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol; b) 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol.
- Structure: Methylamino (-NH-CH₃) groups paired with aromatic thiophene or naphthalene systems.
- Thiophene rings confer aromaticity and π-stacking capabilities, unlike the strained cyclopropane ring in the target compound .
Insights :
- Thiophene-containing derivatives () prioritize impurity control over synthesis optimization, suggesting regulatory rather than synthetic focus .
Physicochemical and Reactivity Profiles
- Thiol Reactivity : All compared compounds retain thiol or thioether groups, enabling disulfide bond formation or nucleophilic substitution. However, the cyclopropane ring in 3-(1-Methylcyclopropyl)propane-1-thiol may hinder accessibility to the thiol group due to steric effects.
- Stability: Cyclopropane’s strain could render the target compound more reactive toward ring-opening reactions compared to methoxyamino or methylamino derivatives.
- Solubility: Methoxyamino and methylamino groups (–2) enhance water solubility via hydrogen bonding, whereas the hydrophobic cyclopropane may reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
